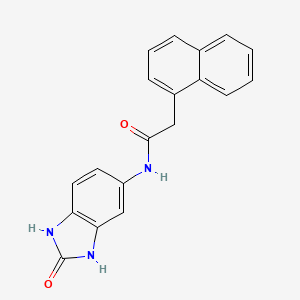
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as NDI-1 and is a benzimidazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves the inhibition of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel that is involved in the regulation of mitochondrial function and cell death. Inhibition of the mPTP by NDI-1 can protect cells from oxidative stress-induced damage and promote cell survival.
Biochemical and Physiological Effects:
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that NDI-1 can reduce oxidative stress, prevent mitochondrial dysfunction, and improve cognitive function in animal models of neurodegenerative diseases. NDI-1 has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the main advantages of using 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide in lab experiments is its ability to protect cells from oxidative stress-induced damage. This makes it an ideal compound for studying the mechanisms of oxidative stress-induced cell death and the potential therapeutic applications of antioxidants. However, one of the limitations of using NDI-1 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide. One of the most promising directions is the development of NDI-1 analogs with improved solubility and bioavailability. Another direction is the exploration of the potential therapeutic applications of NDI-1 in other diseases like cancer and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of NDI-1 and its potential applications in the treatment of neurodegenerative diseases.
合成法
The synthesis of 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobenzimidazole and 1-naphthylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields the desired product, which can be purified by recrystallization.
科学的研究の応用
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of NDI-1 is in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have shown that NDI-1 can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-naphthalen-1-yl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(10-13-6-3-5-12-4-1-2-7-15(12)13)20-14-8-9-16-17(11-14)22-19(24)21-16/h1-9,11H,10H2,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNUGCIWAMRMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)




![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)
![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)


![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)

